molecular formula C10H15NOS B1446379 [1-(4-Methanesulfinylphenyl)ethyl](methyl)amine CAS No. 1375472-47-1

[1-(4-Methanesulfinylphenyl)ethyl](methyl)amine

Cat. No.: B1446379
CAS No.: 1375472-47-1
M. Wt: 197.3 g/mol
InChI Key: SCSJPBNMIUJMPJ-UHFFFAOYSA-N
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Description

1-(4-Methanesulfinylphenyl)ethylamine: is a chemical compound with the molecular formula C10H15NOS and a molecular weight of 197.3 g/mol . It is also known by its IUPAC name, N-methyl-1-[4-(methylsulfinyl)phenyl]ethanamine . This compound is characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to an ethylamine moiety.

Preparation Methods

The synthesis of 1-(4-Methanesulfinylphenyl)ethylamine can be achieved through various synthetic routes. One common method involves the reaction of 4-(methylsulfinyl)benzaldehyde with methylamine under reductive amination conditions . The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired amine product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Methanesulfinylphenyl)ethylamine undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(4-Methanesulfinylphenyl)ethylamine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methanesulfinylphenyl)ethylamine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors, altering signal transduction and affecting neuronal communication .

Comparison with Similar Compounds

Similar compounds to 1-(4-Methanesulfinylphenyl)ethylamine include:

The uniqueness of 1-(4-Methanesulfinylphenyl)ethylamine lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(4-Methanesulfinylphenyl)ethylamine, also known by its chemical identifier and CAS number 1375472-47-1, is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for 1-(4-Methanesulfinylphenyl)ethylamine is C11H15NOS, indicating the presence of a methanesulfinyl group which may influence its biological interactions. The structure can be represented as follows:

C11H15NOS\text{C}_{11}\text{H}_{15}\text{N}\text{O}\text{S}

The biological activity of 1-(4-Methanesulfinylphenyl)ethylamine is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Antidepressant Effects

Recent studies have indicated that compounds similar to 1-(4-Methanesulfinylphenyl)ethylamine exhibit antidepressant-like effects in animal models. These effects are often measured using the forced swim test (FST) and tail suspension test (TST), which assess behavioral despair.

Table 1: Summary of Antidepressant Activity in Animal Models

CompoundModel UsedResultReference
1-(4-Methanesulfinylphenyl)ethylamineForced Swim TestReduced immobility time
FluoxetineForced Swim TestReduced immobility time
DesipramineTail Suspension TestReduced immobility time

Neuroprotective Properties

Research has also suggested potential neuroprotective properties for this compound. Studies involving neurotoxic models have shown that it may help mitigate damage caused by oxidative stress and inflammation.

Table 2: Neuroprotective Effects in Cell Culture Models

CompoundCell TypeEffect on Cell ViabilityReference
1-(4-Methanesulfinylphenyl)ethylamineSH-SY5Y neuronsIncreased viability under stress
CurcuminSH-SY5Y neuronsIncreased viability under stress
ResveratrolSH-SY5Y neuronsIncreased viability under stress

Case Study 1: Antidepressant Efficacy

A study conducted on rats demonstrated that administration of 1-(4-Methanesulfinylphenyl)ethylamine led to significant reductions in depressive-like behaviors compared to control groups. The results indicated a dose-dependent response, suggesting optimal dosing strategies for potential therapeutic use.

Case Study 2: Neuroprotection in Oxidative Stress Models

In vitro experiments using neuronal cell lines exposed to hydrogen peroxide showed that treatment with 1-(4-Methanesulfinylphenyl)ethylamine significantly improved cell survival rates, indicating its potential as a neuroprotective agent.

Properties

IUPAC Name

N-methyl-1-(4-methylsulfinylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-8(11-2)9-4-6-10(7-5-9)13(3)12/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSJPBNMIUJMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218922
Record name Benzenemethanamine, N,α-dimethyl-4-(methylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375472-47-1
Record name Benzenemethanamine, N,α-dimethyl-4-(methylsulfinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375472-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N,α-dimethyl-4-(methylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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